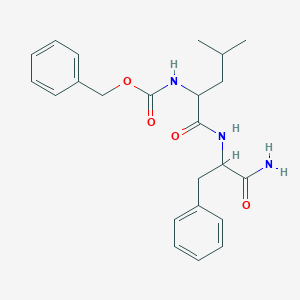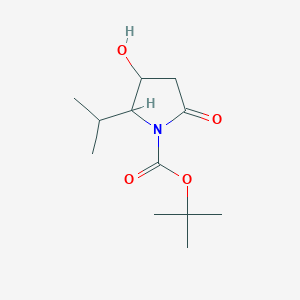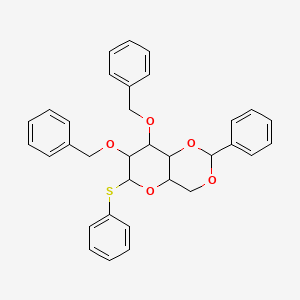![molecular formula C28H34FN3O6 B12106847 ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.
Empirical Formula: C₁₆H₁₅F₂NO₄.
Molecular Weight: 323.29 g/mol.
This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!
准备方法
Synthetic Routes::
- While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.
- Key steps may include cyclopropyl ring formation, fluorination, and esterification.
- Researchers would need to design a custom synthesis based on available starting materials.
- Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.
- Custom synthesis by research laboratories or contract manufacturers is the current approach.
化学反应分析
Reactions::
Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.
Reduction: Reduction of the quinoline nitro group or ester functionality.
Substitution: Halogen substitution (e.g., fluorination) is a key reaction.
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Reduction: Hydrogenation with palladium catalysts.
Ester Hydrolysis: Acidic or basic hydrolysis.
- The desired compound itself.
- By-products from side reactions.
科学研究应用
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.
Industry: Explore its use as a fluorescent probe or in materials science.
作用机制
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
相似化合物的比较
Uniqueness: Its intricate structure sets it apart.
Similar Compounds:
属性
分子式 |
C28H34FN3O6 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3 |
InChI 键 |
NXSSBSAQWCDIII-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)



![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)

